6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate
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Overview
Description
6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate is a disaccharide composed of galactose and glucose linked by an alpha-1,6 glycosidic bond. It is a reducing sugar and is commonly found in nature as a component of raffinose, a trisaccharide. The molecular formula of this compound is C12H24O12, and it has a molecular weight of 360.31 g/mol .
Preparation Methods
6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate can be synthesized through the hydrolysis of raffinose. This process involves the enzyme invertase, which breaks down raffinose into melibiose and fructose . Industrial production methods often utilize microbial fermentation processes, where specific strains of yeast or bacteria are employed to produce the enzyme alpha-galactosidase, which facilitates the hydrolysis of raffinose .
Chemical Reactions Analysis
6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form corresponding alcohols.
Hydrolysis: It can be hydrolyzed by the enzyme alpha-galactosidase to yield glucose and galactose.
Common reagents and conditions used in these reactions include acids, bases, and specific enzymes like alpha-galactosidase. The major products formed from these reactions are glucose and galactose .
Scientific Research Applications
6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the activity of alpha-galactosidase.
Medicine: It is studied for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Mechanism of Action
The mechanism by which 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate exerts its effects involves its hydrolysis by the enzyme alpha-galactosidase. This enzyme cleaves the alpha-1,6 glycosidic bond, releasing glucose and galactose. These monosaccharides can then be utilized in various metabolic pathways .
Comparison with Similar Compounds
6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate is similar to other disaccharides like lactose and sucrose. it is unique in its alpha-1,6 glycosidic linkage, which differentiates it from lactose (beta-1,4 linkage) and sucrose (alpha-1,2 linkage). This unique linkage affects its enzymatic hydrolysis and its role in biological systems .
Similar compounds include:
Lactose: Composed of galactose and glucose linked by a beta-1,4 glycosidic bond.
Sucrose: Composed of glucose and fructose linked by an alpha-1,2 glycosidic bond.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAEJSLSYUKCO-XQQAMYAMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60033-03-6 |
Source
|
Record name | α-D-Glucopyranose, 6-O-α-D-galactopyranosyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60033-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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